1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-

Description

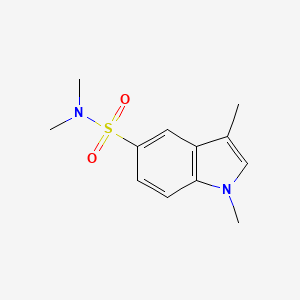

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- is a synthetic indole derivative characterized by a sulfonamide group at position 5 of the indole ring. The structure includes methyl substitutions at positions 1 and 3 of the indole core and dimethylation of the sulfonamide nitrogen (N,N-dimethyl).

Propriétés

Numéro CAS |

120729-98-8 |

|---|---|

Formule moléculaire |

C12H16N2O2S |

Poids moléculaire |

252.33 g/mol |

Nom IUPAC |

N,N,1,3-tetramethylindole-5-sulfonamide |

InChI |

InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3 |

Clé InChI |

QBZHGDVNLAQFGN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)N(C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Formation of the Indole Core with Methyl Substitutions

The initial step typically involves synthesizing the indole nucleus with methyl groups at the N-1 and C-3 positions. This can be achieved by:

- Starting from commercially available indole or substituted indoles.

- Methylation of the indole nitrogen and the 3-position carbon using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Protection of the indole nitrogen may be employed to direct selective methylation.

For example, a free indole is treated with a base like sodium hydride in an aprotic solvent (e.g., DMF) followed by addition of methylating agents to yield N-methylated indole derivatives.

Introduction of the Sulfonamide Group at the 5-Position

The key step is the sulfonylation of the indole at the 5-position to introduce the sulfonamide group. This is generally performed by:

- Electrophilic aromatic substitution using sulfonyl chlorides or sulfonylating agents.

- Reaction of the 5-position of the indole with a sulfonyl chloride derivative under controlled temperature and pH to avoid polysubstitution.

- Subsequent amination of the sulfonyl group to form the sulfonamide (-SO2NH2) functionality.

In the case of N,N-dimethyl sulfonamide, the sulfonyl chloride precursor is reacted with dimethylamine or a suitable amine source to yield the N,N-dimethyl sulfonamide moiety attached to the indole ring.

Methylation of the Sulfonamide Nitrogen

To achieve the N,N,1,3-tetramethyl substitution pattern, the sulfonamide nitrogen is further methylated. This can be done by:

- Treating the sulfonamide intermediate with methylating agents such as methyl iodide in the presence of a base.

- Careful control of stoichiometry and reaction time to avoid over-alkylation or decomposition.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as silica gel column chromatography using solvent systems like ethyl acetate/hexane.

- Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and sometimes X-ray crystallography for 3D conformation analysis.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Indole methylation | NaH, DMF, methyl iodide | N- and C-methylated indole | Control temperature to avoid side reactions |

| 2 | Sulfonylation at 5-position | Sulfonyl chloride derivative, base, solvent | 5-sulfonyl chloride indole intermediate | Temperature and pH critical for selectivity |

| 3 | Amination to sulfonamide | Dimethylamine or amine source | 5-sulfonamide indole derivative | Use excess amine to drive reaction |

| 4 | Methylation of sulfonamide N | Methyl iodide, base | N,N-dimethyl sulfonamide on indole | Stoichiometry control essential |

| 5 | Purification | Chromatography (silica gel) | Pure 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- | Confirm purity by NMR, MS, IR |

Research Findings and Analytical Data

- NMR Spectroscopy : 1H NMR typically shows characteristic singlets for methyl groups attached to nitrogen atoms and aromatic protons of the indole ring. 13C NMR confirms the carbon framework including sulfonamide carbon signals.

- Mass Spectrometry : Confirms molecular ion peak at m/z consistent with molecular weight 252.33 g/mol.

- IR Spectroscopy : Displays strong absorption bands for sulfonamide S=O stretching (~1150-1350 cm^-1) and N-H bending.

- Reaction Yields : Reported yields for each step range from 70% to 90% under optimized conditions, with overall yield depending on purification efficiency.

Notes on Reaction Conditions and Optimization

- Temperature control (often 0–50 °C) is crucial during sulfonylation to prevent side reactions.

- Use of aprotic solvents like DMF or DMSO enhances nucleophilicity and reaction rates.

- Bases such as sodium hydride or triethylamine are employed to deprotonate nitrogen sites and facilitate methylation.

- Excess methylating agent or amine can lead to over-alkylation; thus, stoichiometric balance is essential.

- Analytical monitoring by TLC and NMR during synthesis helps optimize reaction times and conditions.

Analyse Des Réactions Chimiques

Carbonic Anhydrase Inhibition

The sulfonamide group enables competitive inhibition of carbonic anhydrases (CAs):

-

Mechanism : Coordination of the sulfonamide’s nitrogen to the zinc ion in the CA active site.

-

Kinetic Parameters :

-

Structure-Activity Relationship :

Antiproliferative Activity

Derivatives demonstrate moderate cytotoxicity against cancer cell lines:

| Compound | MCF7 (Hypoxia IC_{50}, µM) | Selectivity Index (Hypoxia/Normoxia) |

|---|---|---|

| 4f | 12.9 | 2.0 |

| Parent analog | 25.4 | 1.1 |

Reactivity Trends and Limitations

-

Steric Effects : Bulky substituents (e.g., 3,5-dichloro) hinder nucleophilic attack at the indole 2-position .

-

Electrophilic Substitution : Methyl groups at N1 and N3 direct electrophiles to the 5-sulfonamide moiety.

This compound’s versatility in medicinal and synthetic chemistry underscores its value as a scaffold for developing enzyme inhibitors and antitumor agents. Future studies should explore its utility in asymmetric catalysis and combination therapies.

Applications De Recherche Scientifique

Scientific Research Applications

1H-Indole-5-sulfonamide has a wide range of applications in various fields of research:

1. Medicinal Chemistry

- Anticancer Activity : Indole derivatives have been reported to exhibit promising anticancer properties. For example, compounds derived from indoles have been screened against cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer), showing significant cytotoxic effects . The IC50 values for these compounds indicate their potential as effective anticancer agents.

| Compound | IC50 (HCT116) | IC50 (A549) |

|---|---|---|

| 7f | 6.76 µg/mL | 193.93 µg/mL |

| 7d | 43 µg/mL | 238.14 µg/mL |

| 7a | 93.1 µg/mL | 208.58 µg/mL |

2. Enzyme Inhibition

- Carbonic Anhydrases : A series of indole sulfonamides have been identified as effective inhibitors of carbonic anhydrases, which are crucial enzymes involved in various physiological processes including respiration and acid-base balance. The compounds demonstrate low nanomolar inhibition against several isoforms of carbonic anhydrases from humans and pathogenic bacteria like Mycobacterium tuberculosis .

3. Neurological Disorders

- Potential Therapeutics for Alzheimer's Disease : Research indicates that certain indole sulfonamides can act as modulators for GPR17, a receptor implicated in neurodegenerative diseases. This suggests their potential use in treating conditions such as Alzheimer's disease and multiple system atrophy by promoting remyelination strategies .

Mécanisme D'action

The mechanism of action of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their differences are summarized below:

Key Observations:

- Positional Effects: Sulfonamide placement at position 5 (vs. Methyl groups at positions 1 and 3 enhance metabolic stability compared to polar substituents (e.g., hydroxymethyl in CAS 1243020-13-4) .

- N,N-Dimethylation : This modification increases lipophilicity and may enhance blood-brain barrier penetration compared to unsubstituted sulfonamides (e.g., GR-43175X retains a single N-methyl group) .

Physicochemical Properties

Comparative data for select compounds:

*Predicted using computational tools (e.g., ACD/Labs).

Insights :

- The target compound’s lower molecular weight and moderate LogP suggest favorable pharmacokinetics compared to bulkier analogs like R1L5.

Activité Biologique

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- (CAS No. 120729-98-8), is a synthetic compound belonging to the indole family known for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O2S |

| Molecular Weight | 252.33 g/mol |

| IUPAC Name | N,N,1,3-tetramethylindole-5-sulfonamide |

| InChI Key | QBZHGDVNLAQFGN-UHFFFAOYSA-N |

The biological activity of 1H-Indole-5-sulfonamide is primarily attributed to its interaction with specific molecular targets. The indole ring structure allows it to bind effectively to various receptors and enzymes, modulating their activity. Notably, this compound has been shown to inhibit certain enzymes involved in inflammatory responses and cancer progression, making it a candidate for therapeutic applications in these areas .

Biological Activities

1H-Indole-5-sulfonamide exhibits a range of biological activities:

Anticancer Activity

Research indicates that indole derivatives, including this compound, possess significant anticancer properties. They have been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that indole sulfonamides can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial efficacy. 1H-Indole-5-sulfonamide has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

Several studies have highlighted the efficacy of indole sulfonamides:

- Inhibition of Carbonic Anhydrases : A series of 3-substituted phenyl-1H-indole-5-sulfonamides were synthesized and evaluated for their ability to inhibit both α- and β-class carbonic anhydrases. Some compounds exhibited low nanomolar inhibition against human isoforms as well as isoforms from Mycobacterium tuberculosis .

- Anticancer Studies : In vitro studies have shown that certain indole sulfonamides can significantly reduce cell viability in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

- Anti-inflammatory Research : In animal models, administration of indole sulfonamides resulted in decreased levels of inflammatory markers, supporting their potential use in treating conditions like rheumatoid arthritis .

Comparison with Similar Compounds

When compared to other indole derivatives like tryptophan and lysergic acid diethylamide (LSD), 1H-Indole-5-sulfonamide exhibits distinct biological properties due to its unique functional groups. This specificity allows for targeted interactions with biological pathways that are not as effectively modulated by other compounds in the indole family .

Q & A

Q. What are the key synthetic routes for 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-?

The synthesis typically involves reacting intermediates like 4-hydrazino-N-methyl benzene methane sulfonamide with aldehydes (e.g., 4-dimethylaminobutyraldehyde diethyl acetal) in chlorinated solvents. Ethyl polyphosphate is often used as a catalyst to enhance reaction efficiency and purity. Post-synthesis, purification via HPLC is critical to achieve >98% purity, as validated by NMR and mass spectrometry .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

- 1H-NMR and 13C-NMR : Key for confirming substitution patterns (e.g., methyl groups at N,N,1,3 positions) and indole ring integrity. For example, aromatic protons in the indole core appear as distinct multiplets in δ 6.8–7.5 ppm.

- HPLC-MS/MS : Validates molecular weight (e.g., m/z 279.1 [M+H]+) and detects impurities.

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in related sulfonamide derivatives .

Q. What analytical challenges arise during purity assessment, and how are they addressed?

Common issues include residual solvents and byproducts from incomplete methylation. Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, but coupling with high-resolution mass spectrometry (HRMS) improves specificity. For example, a C18 column with acetonitrile/water gradients resolves co-eluting impurities .

Advanced Research Questions

Q. How do electronic effects of the sulfonamide group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing sulfonamide group deactivates the indole ring, reducing electrophilic substitution rates. However, palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the 5-position are feasible due to moderate steric hindrance. Computational studies (DFT) suggest the N,N-dimethyl groups enhance solubility without disrupting conjugation .

Q. What contradictions exist in reported biological activities of structurally similar sulfonamides, and how can they be resolved?

Some studies report antiproliferative activity in indole-sulfonamide derivatives, while others show null effects. These discrepancies may arise from variations in cell permeability or off-target interactions. Mitigation strategies:

- Structure-activity relationship (SAR) studies : Systematic modification of methyl groups and sulfonamide substituents.

- Pharmacokinetic profiling : Assess logP and plasma protein binding to correlate bioactivity with bioavailability .

Q. What methodologies are recommended for studying metabolic stability of this compound?

- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites.

- LC-QTOF-MS : Detects hydroxylated or demethylated metabolites. For example, oxidative demethylation at the N1 position is a common metabolic pathway in related indole derivatives .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response experiments to account for nonlinear pharmacokinetics?

- Preclinical models : Use multiple dosing regimens (e.g., 0.1–100 µM) in cell-based assays, with triplicate replicates.

- Statistical analysis : Apply nonlinear regression (Hill equation) to calculate EC50/IC50 values. Adjust for solubility limits using DMSO controls (<0.1% v/v) .

Q. What are best practices for resolving conflicting crystallographic data in sulfonamide derivatives?

- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion artifacts.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and adjacent NH groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.